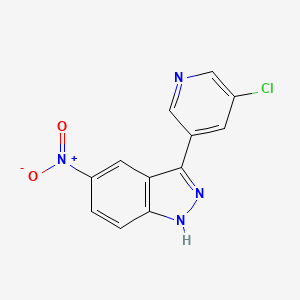
3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a nitro group at the 5-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 5-chloro-3-pyridineboronic acid and 5-nitro-1H-indazole under palladium catalysis. The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: 3-(5-aminopyridin-3-yl)-5-nitro-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor in cancer research.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-(5-chloropyridin-3-yl)-1H-indazole: Lacks the nitro group, which may affect its reactivity and biological activity.
5-nitro-1H-indazole: Lacks the pyridine ring, which may influence its electronic properties and applications.
Uniqueness
3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole is unique due to the presence of both the nitro group and the chloropyridine moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
1356088-13-5 |
|---|---|
Molecular Formula |
C12H7ClN4O2 |
Molecular Weight |
274.66 g/mol |
IUPAC Name |
3-(5-chloropyridin-3-yl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C12H7ClN4O2/c13-8-3-7(5-14-6-8)12-10-4-9(17(18)19)1-2-11(10)15-16-12/h1-6H,(H,15,16) |
InChI Key |
LDWTUMFORKVPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC(=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)
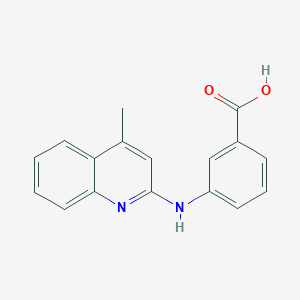
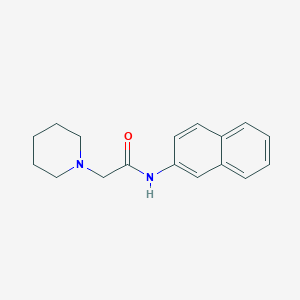
![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)
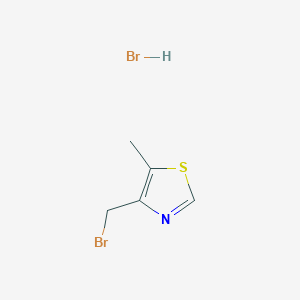
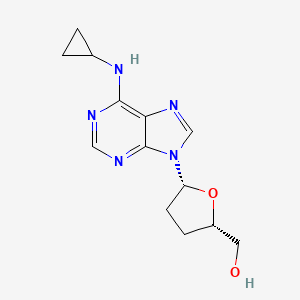


![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)




